(2Z)-2-cyano-N-[(1E)-{[(2,6-dichlorophenyl)methoxy]imino}methyl]-3-phenylprop-2-enamide
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Overview
Description
(2Z)-2-cyano-N-[(1E)-{[(2,6-dichlorophenyl)methoxy]imino}methyl]-3-phenylprop-2-enamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-cyano-N-[(1E)-{[(2,6-dichlorophenyl)methoxy]imino}methyl]-3-phenylprop-2-enamide typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, followed by their subsequent reactions under controlled conditions. Common reagents used in the synthesis include 2,6-dichlorobenzaldehyde, phenylacetonitrile, and various catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in specialized reactors. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-cyano-N-[(1E)-{[(2,6-dichlorophenyl)methoxy]imino}methyl]-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Common reagents include acids, bases, and solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(2Z)-2-cyano-N-[(1E)-{[(2,6-dichlorophenyl)methoxy]imino}methyl]-3-phenylprop-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of (2Z)-2-cyano-N-[(1E)-{[(2,6-dichlorophenyl)methoxy]imino}methyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-cyano-N-[(1E)-{[(2,6-dichlorophenyl)methoxy]imino}methyl]-3-phenylprop-2-enamide: shares similarities with other compounds such as 2,6-dichlorobenzaldehyde derivatives and phenylacetonitrile-based compounds.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it particularly valuable for certain applications in research and industry.
Biological Activity
The compound (2Z)-2-cyano-N-[(1E)-{[(2,6-dichlorophenyl)methoxy]imino}methyl]-3-phenylprop-2-enamide , also referred to as a cinnamamide derivative, has garnered attention in pharmacological studies due to its potential biological activities, particularly in the context of anticonvulsant properties. This article synthesizes existing research findings, highlighting the compound's biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound is critical for understanding its biological activity. The molecular formula is C18H16ClN3O, and it features a cyano group, a phenylpropene backbone, and a methoxyimino substituent that contributes to its pharmacological profile.
Biological Activity Overview
Recent studies have demonstrated that various cinnamamide derivatives exhibit significant biological activities, including:
- Anticonvulsant Activity : Several studies indicate that compounds within this class can effectively reduce seizure activity in animal models.
- Antimicrobial Properties : Some derivatives have shown efficacy against bacterial strains, suggesting potential applications as antimicrobial agents.
Anticonvulsant Activity
A notable study evaluated the anticonvulsant properties of similar cinnamamide derivatives. The findings revealed that these compounds could significantly inhibit seizure activity in various animal models:
Model | ED50 (mg/kg) | Administration Route |
---|---|---|
Maximal Electroshock (MES) | 44.46 | Intraperitoneal (i.p.) |
6-Hz Psychomotor Seizure Model | 71.55 | Intraperitoneal (i.p.) |
Frings Audiogenic Seizure Model | 13.21 | Intraperitoneal (i.p.) |
These results underscore the potential of these compounds as new therapeutic agents for epilepsy treatment .
Structure-Activity Relationships (SAR)
The biological activity of cinnamamide derivatives is heavily influenced by their structural components. Key findings regarding SAR include:
- Phenyl Ring Substituents : Variations in the substituents on the phenyl ring can enhance or diminish anticonvulsant activity.
- Olefin Linker Length : The length of the olefin linker connecting the amide moiety to the phenyl group plays a crucial role in determining efficacy.
- Amide Moiety Configuration : The configuration of the amide group is essential for maintaining biological activity.
Case Studies
- Study on Anticonvulsant Efficacy : A study conducted on a series of cinnamamide derivatives demonstrated that specific modifications led to enhanced efficacy against seizures in rodent models. Notably, compounds with a methoxy group at the para position exhibited superior activity compared to their ortho or meta counterparts .
- Toxicity and Safety Profile : Evaluations of cytotoxicity revealed that certain derivatives were non-toxic up to concentrations of 100 µM in HepG2 and H9c2 cell lines, indicating a favorable safety profile for further development .
Properties
Molecular Formula |
C18H13Cl2N3O2 |
---|---|
Molecular Weight |
374.2 g/mol |
IUPAC Name |
(Z)-2-cyano-N-[(E)-(2,6-dichlorophenyl)methoxyiminomethyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C18H13Cl2N3O2/c19-16-7-4-8-17(20)15(16)11-25-23-12-22-18(24)14(10-21)9-13-5-2-1-3-6-13/h1-9,12H,11H2,(H,22,23,24)/b14-9- |
InChI Key |
GOWHRHNCJKJURF-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C#N)\C(=O)N/C=N/OCC2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C(=O)NC=NOCC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.